molecular formula C15H13F3N4O2S B2498474 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1021056-87-0

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Número de catálogo: B2498474
Número CAS: 1021056-87-0
Peso molecular: 370.35
Clave InChI: DJHVJJQZEXLGOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((6-Acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a structurally complex acetamide derivative featuring a pyridazine core substituted with an acetamide group at position 6 and a thioether linkage to an N-(2-(trifluoromethyl)phenyl)acetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine ring contributes to π-π stacking interactions in biological systems .

Propiedades

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S/c1-9(23)19-12-6-7-14(22-21-12)25-8-13(24)20-11-5-3-2-4-10(11)15(16,17)18/h2-7H,8H2,1H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHVJJQZEXLGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Strategies Overview

The preparation of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide requires three primary intermediates:

  • 6-Acetamidopyridazine-3-thiol : Functionalized pyridazine core with acetamido and thiol groups.
  • N-(2-(Trifluoromethyl)phenyl)acetamide : Aromatic acetamide bearing a trifluoromethyl substituent.
  • Thioether linkage : Connects the pyridazine and phenylacetamide moieties.

The synthesis typically follows a convergent approach, where intermediates are prepared separately and combined in the final step.

Detailed Preparation Methods

Synthesis of 6-Acetamidopyridazine-3-thiol

The pyridazine core is synthesized via cyclization of 1,4-diketones or through substitution reactions on pre-formed pyridazine rings. A common route involves:

  • Chloropyridazine precursor : 3,6-Dichloropyridazine is treated with acetamide under basic conditions to substitute the 6-position chloride.
    $$
    \text{3,6-Dichloropyridazine} + \text{CH}3\text{CONH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-Acetamidopyridazine-3-chloride}
    $$
    Yields: 75–85%.

  • Thiol introduction : The 3-chloride is displaced with thiourea, followed by acidic hydrolysis to yield the thiol.
    $$
    \text{6-Acetamidopyridazine-3-chloride} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{Ethanol, reflux}} \text{6-Acetamidopyridazine-3-thiol}
    $$
    Reaction Time: 4–6 hours; Yield: 70–78%.

Preparation of N-(2-(Trifluoromethyl)phenyl)acetamide

The trifluoromethylphenyl acetamide is synthesized via two primary routes:

Route A: Direct Acylation
  • Acyl chloride formation : Acetic acid is converted to acetyl chloride using thionyl chloride.
    $$
    \text{CH}3\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3\text{COCl} + \text{SO}2 + \text{HCl}
    $$

  • Coupling with 2-(trifluoromethyl)aniline :
    $$
    \text{CH}3\text{COCl} + \text{NH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(2-(Trifluoromethyl)phenyl)acetamide}
    $$
    Yield: 88–92%; Purity: >97%.

Route B: Nitrile Hydrolysis
  • Nitrile intermediate : 2-(Trifluoromethyl)benzonitrile is hydrolyzed under acidic conditions.
    $$
    \text{NC-C}6\text{H}4\text{CF}3 \xrightarrow{\text{H}2\text{SO}4, \text{H}2\text{O}} \text{HOOC-C}6\text{H}4\text{CF}_3
    $$

  • Amidation : The carboxylic acid is converted to the acetamide via mixed anhydride or coupling reagents.
    Yield: 67–73%.

Thioether Linkage Formation

The final step involves coupling 6-acetamidopyridazine-3-thiol with bromoacetylated N-(2-(trifluoromethyl)phenyl)acetamide:

  • Bromoacetylation : N-(2-(Trifluoromethyl)phenyl)acetamide is reacted with bromoacetyl bromide.
    $$
    \text{CH}3\text{CONH-C}6\text{H}4\text{CF}3 + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}} \text{BrCH}2\text{CONH-C}6\text{H}4\text{CF}3}
    $$

  • Nucleophilic substitution :
    $$
    \text{6-Acetamidopyridazine-3-thiol} + \text{BrCH}2\text{CONH-C}6\text{H}4\text{CF}3} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound}
    $$
    Reaction Time: 8–12 hours; Yield: 65–72%.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Thioether formation : DMF with K$$2$$CO$$3$$ achieves higher yields (72%) compared to THF or acetonitrile.
  • Acylation : Dichloromethane with triethylamine minimizes side reactions.

Temperature and Catalysis

  • Pyridazine amidation : Reactions at 80–100°C improve substitution efficiency.
  • Hydrogenation steps : Pd/C (10%) at 50 psi H$$_2$$ optimizes nitro-group reductions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Acylation 92 97 Fewer steps, high efficiency
Nitrile Hydrolysis 73 95 Avoids acyl chloride handling
Convergent Synthesis 72 98 Modular, scalable for derivatives

Challenges and Solutions

  • Trifluoromethyl Group Stability :

    • Challenge : Degradation under strong acidic/basic conditions.
    • Solution : Mild pH control (pH 6–8) during amidation.
  • Thiol Oxidation :

    • Challenge : Thiols oxidize to disulfides.
    • Solution : Use inert atmosphere (N$$_2$$) and antioxidants (e.g., BHT).
  • Purification :

    • Challenge : Co-elution of byproducts.
    • Solution : Gradient chromatography (hexane/EtOAc 4:1 to 1:1).

Análisis De Reacciones Químicas

Types of Reactions

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Biological Activities

Anticonvulsant Activity
Recent studies have indicated that derivatives similar to 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide exhibit anticonvulsant properties. For instance, research on N-phenylacetamide derivatives has shown efficacy in animal models of epilepsy, particularly in maximal electroshock and pentylenetetrazole-induced seizures . The structure-activity relationship (SAR) studies suggest that modifications to the acetamide structure can significantly influence anticonvulsant efficacy.

Kinase Inhibition
The compound's structural features may also position it as a candidate for kinase inhibition. Kinases play critical roles in various cellular processes, and targeting these enzymes has therapeutic implications for cancer and other diseases. Studies on related compounds have demonstrated that modifications in the pyridazine ring can enhance inhibitory activity against specific kinases .

Case Studies

  • Anticonvulsant Efficacy
    A study evaluated several N-phenylacetamide derivatives for their anticonvulsant activity. Among these, compounds featuring the trifluoromethyl group showed increased potency against seizures in animal models, indicating that the trifluoromethyl substituent may be crucial for enhancing pharmacological effects .
  • Kinase Inhibitor Development
    Research into pyrrolopyrazine derivatives has highlighted their potential as kinase inhibitors. The incorporation of thioether linkages, similar to those found in this compound, has been shown to improve binding affinity to target kinases, suggesting a pathway for developing new therapeutics for diseases such as cancer .

Mecanismo De Acción

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including benzothiazoles, quinoxalines, and pyrimidines. Below is a detailed comparison based on substituents, heterocyclic cores, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Relevance (Inferred) Source
Target Compound Pyridazine 6-Acetamido, thioether, CF₃-phenyl Enhanced metabolic stability; kinase binding?
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides Benzothiazole CF₃-phenyl, methoxy/trimethoxy groups Anticancer, antiviral (patented)
N-(2,3-Diphenylquinoxalin-6-yl)acetamides Quinoxaline Thioether, chlorophenyl, cyanopyrimidine Antimicrobial, enzyme inhibition
Pyrimidine-thioether derivatives Pyrimidine Thietan-3-yloxy, methyl groups Synthetic intermediate; ADMET studies
Isoxazole-thioether derivatives Isoxazole Nitro-CF₃-phenyl, pyridinecarboxamide Antithrombotic, antiviral (patented)

Key Observations:

Compared to pyrimidine derivatives (), pyridazine’s nitrogen arrangement may alter binding specificity in enzyme pockets .

Substituent Effects: The trifluoromethyl group (common in and ) is known to enhance membrane permeability and resistance to oxidative metabolism, a feature shared with the target compound . Thioether linkages (present in all analogs) improve stability compared to ethers but may introduce susceptibility to thiol-mediated cleavage .

Synthetic Routes: The target compound’s synthesis likely parallels methods for N-(2,3-diphenylquinoxalin-6-yl)acetamides (), involving nucleophilic substitution of a thiol group onto a halogenated pyridazine precursor under reflux with triethylamine .

Actividad Biológica

The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of a class of thiopyridazine derivatives that have garnered interest for their potential biological activities, particularly as inhibitors of glutaminase (GLS1), which is implicated in various diseases, including cancer and neurological disorders. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological profiles based on diverse research sources.

Chemical Structure and Properties

The chemical formula for the compound is C15H13F3N4O3SC_{15}H_{13}F_3N_4O_3S. The structural features include:

  • Pyridazine moiety : Contributes to the compound's interaction with biological targets.
  • Thioether linkage : Enhances stability and solubility.
  • Trifluoromethyl group : Modifies electronic properties, potentially increasing bioactivity.

Research indicates that compounds similar to this compound act as glutaminase inhibitors . GLS1 plays a critical role in cancer metabolism by converting glutamine to glutamate, which is essential for tumor growth. Inhibiting GLS1 can lead to reduced tumor proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Studies have shown that the compound exhibits significant anticancer properties by inhibiting GLS1 activity. This inhibition leads to a decrease in glutamate levels, which can starve cancer cells of necessary nutrients.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
GLS1 InhibitionReduced tumor cell proliferation
AnticonvulsantActivity in animal models
Neurological DisordersPotential therapeutic applications

Anticonvulsant Activity

The compound has also been tested for anticonvulsant activity, demonstrating effectiveness in various animal models. Initial screening using maximal electroshock (MES) tests showed promising results, indicating potential use in treating epilepsy .

Case Study 1: Cancer Treatment

In a study involving several GLS1 inhibitors, the compound was tested alongside other derivatives. Results indicated that it significantly reduced tumor growth in xenograft models, showcasing its potential as a therapeutic agent against certain cancers .

Case Study 2: Epilepsy Models

Another study evaluated the anticonvulsant effects of various derivatives similar to this compound in MES and pentylenetetrazole models. The results indicated that certain modifications to the structure enhanced efficacy, suggesting that the thioether moiety plays a crucial role in activity .

Q & A

Q. Basic

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates, with IC50_{50} calculations .
  • Cell viability assays (e.g., MTT or resazurin-based) to screen for antiproliferative effects against cancer cell lines .
  • Binding affinity studies (SPR or ITC) to quantify interactions with target proteins like receptors or DNA .
    Ensure proper controls (e.g., DMSO vehicle) and replicate experiments to account for batch-to-batch variability in compound purity .

How can reaction conditions be optimized to improve the yield of the trifluoromethylphenyl acetamide intermediate?

Q. Advanced

  • Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions involving the trifluoromethyl group .
  • Catalyst optimization : Use Pd-based catalysts for Suzuki couplings or CuI for Ullmann-type reactions to attach the trifluoromethylphenyl moiety .
  • Real-time monitoring : Employ techniques like in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature dynamically .
    For example, reports >80% yield by maintaining temperatures below 60°C to prevent decomposition of the trifluoromethyl group.

What computational methods are effective for predicting the compound’s reactivity and electronic properties?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding poses with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
  • Molecular Dynamics (MD) : Model solvation effects and conformational stability in aqueous or lipid environments .
    These methods help rationalize experimental observations, such as the electron-withdrawing effect of the trifluoromethyl group on acetamide reactivity .

How do structural modifications (e.g., pyridazine vs. pyrimidine cores) impact biological activity?

Q. Advanced

  • SAR studies : Synthesize analogs with substituted pyridazine rings (e.g., 6-ethoxy vs. 6-acetamido) and compare IC50_{50} values in target assays .
  • Bioisosteric replacement : Replace the thioether linkage with sulfone or sulfoxide groups to assess effects on membrane permeability .
  • Pharmacophore mapping : Identify critical hydrogen-bonding (acetamide) or hydrophobic (trifluoromethylphenyl) moieties using 3D-QSAR models .
    highlights that pyridazine derivatives exhibit enhanced kinase inhibition compared to pyrimidine analogs due to improved π-π stacking with ATP-binding pockets.

What strategies mitigate degradation during long-term storage of this compound?

Q. Basic

  • Lyophilization : Store as a stable powder under inert gas (Ar/N2_2) at -20°C to prevent hydrolysis of the acetamide group .
  • Light protection : Use amber vials to avoid photodegradation of the thioether bond .
  • Purity monitoring : Periodically analyze via HPLC to detect decomposition products (e.g., free thiols or oxidized sulfones) .

How can researchers validate target engagement in cellular models?

Q. Advanced

  • Cellular thermal shift assays (CETSA) : Measure protein thermal stability shifts upon compound binding .
  • Silencing/overexpression : Use CRISPR or RNAi to confirm phenotype reversal in target-knockout cells .
  • Click chemistry : Incorporate alkyne/azide tags for proximity ligation assays (PLA) to visualize target interaction in situ .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.